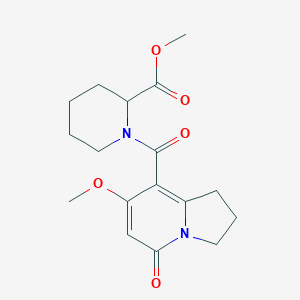![molecular formula C20H25N3O5S2 B2382511 N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851782-27-9](/img/structure/B2382511.png)
N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the compound’s appearance and its uses .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include information about the compound’s reactivity, what products are formed during the reaction, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes information about the compound’s melting point, boiling point, solubility, and other physical properties. It can also include information about the compound’s chemical stability and reactivity .Scientific Research Applications
Synthesis and Characterization
- Synthesis techniques for related compounds involving complex chemical processes have been developed, showcasing the compound's utility in advanced organic synthesis and pharmaceutical research (Durgadas, Mukkanti, & Pal, 2012).
Structural Analysis and Molecular Interactions
- The crystal structures of derivatives of similar compounds have been determined, offering insights into the molecular interactions and supramolecular assembly. This is crucial for understanding the drug-receptor interactions and designing new drugs (Dey et al., 2015).
Interaction Studies
- Studies have examined the interactions of related molecules with other substances, providing valuable data on their physicochemical properties. This information is important for the formulation of pharmaceuticals and understanding their behavior in biological systems (Raphael, Bahadur, & Ebenso, 2015).
Corrosion Inhibition
- Research has explored the use of related compounds as corrosion inhibitors, indicating potential applications in materials science and engineering (Olasunkanmi et al., 2016).
COX-2 Inhibition
- The impact of methanesulfonamide groups on COX-2 inhibitory activity has been investigated, relevant for anti-inflammatory drug development (Singh et al., 2004).
Catalyst in Synthesis
- The compound's derivatives have been used as catalysts in organic synthesis, highlighting its potential in chemical manufacturing processes (Moosavi‐Zare et al., 2013).
Crystallography and Molecular Electrostatic Potential
- The compound's derivatives have been examined for their crystallographic properties and molecular surface electrostatic potential, aiding in drug design and molecular modeling (Dey et al., 2016).
Anticancer and Antiviral Activities
- Some derivatives have shown promise in anticancer and antiviral applications, opening avenues for new therapeutic agents (Havrylyuk et al., 2013).
Spectroscopic Analysis and Biological Activity
- Detailed spectroscopic analysis and studies on the biological activity of related compounds have been conducted, contributing to our understanding of their pharmacological properties (Viji et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-12-30(26,27)23-20(15-8-10-18(28-2)11-9-15)14-19(21-23)16-6-5-7-17(13-16)22-29(3,24)25/h5-11,13,20,22H,4,12,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNOVCDVTFCSPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)



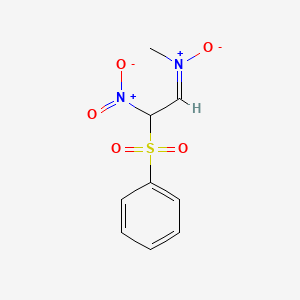
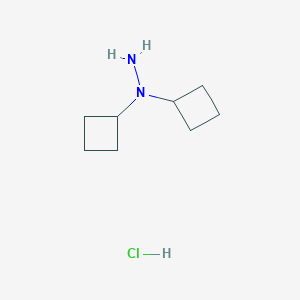
![5-Fluoro-4-methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2382439.png)
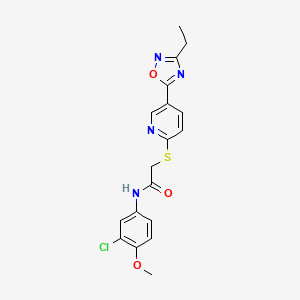

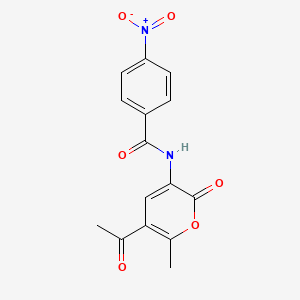
![N-([1,1'-biphenyl]-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2382444.png)
![Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382445.png)
